molecular formula C7H10N2O B13217139 (5,6-Dihydro-4H-cyclopenta[D]isoxazol-3-ylmethyl)amine

(5,6-Dihydro-4H-cyclopenta[D]isoxazol-3-ylmethyl)amine

Cat. No.: B13217139
M. Wt: 138.17 g/mol
InChI Key: PJFFBGJVMFCXRX-UHFFFAOYSA-N
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Description

(5,6-Dihydro-4H-cyclopenta[D]isoxazol-3-ylmethyl)amine (CAS: 893639-03-7) is a bicyclic heterocyclic compound with the molecular formula C₇H₁₀N₂O and a molecular weight of 138.17 g/mol . It features a fused cyclopentane-isoxazole ring system substituted with an aminomethyl group. This compound is of interest in medicinal chemistry due to the isoxazole moiety’s prevalence in bioactive molecules, though its specific biological activity remains understudied compared to structurally related derivatives .

Synthetic routes to similar cyclopenta-isoxazole systems involve reactions of hydroxylamine-O-sulfonate with enaminones or diketones, as demonstrated in the preparation of 5,6-dihydro-4H-cyclopenta[c]isoxazoles .

Properties

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

5,6-dihydro-4H-cyclopenta[d][1,2]oxazol-3-ylmethanamine

InChI

InChI=1S/C7H10N2O/c8-4-6-5-2-1-3-7(5)10-9-6/h1-4,8H2

InChI Key

PJFFBGJVMFCXRX-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)ON=C2CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5,6-Dihydro-4H-cyclopenta[D]isoxazol-3-ylmethyl)amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine, followed by cyclization to form the isoxazole ring . This reaction can be catalyzed by various agents, including gold catalysts, and can be performed under mild conditions such as room temperature .

Industrial Production Methods

Industrial production of (5,6-Dihydro-4H-cyclopenta[D]isoxazol-3-ylmethyl)amine may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been reported to enhance the efficiency and yield of the reaction . This method allows for rapid and efficient production, making it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

(5,6-Dihydro-4H-cyclopenta[D]isoxazol-3-ylmethyl)amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reagents used.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

(5,6-Dihydro-4H-cyclopenta[D]isoxazol-3-ylmethyl)amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (5,6-Dihydro-4H-cyclopenta[D]isoxazol-3-ylmethyl)amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Isoxazole vs. Thiophene and Isothiazole Derivatives

The compound’s structural relatives include thiophene and isothiazole derivatives, which differ in the heteroatom composition of their aromatic rings. Key examples and their properties are summarized below:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Biological Activity Mechanism of Action Source
(5,6-Dihydro-4H-cyclopenta[D]isoxazol-3-ylmethyl)amine 893639-03-7 C₇H₁₀N₂O 138.17 Not reported Not determined
N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenylamino)acetamide (Compound 24) - C₂₃H₂₀N₆O₃S₂Na 538.58 IC₅₀ = 30.8 nM (MCF7) Tyrosine kinase inhibition via ATP site competition
5,6-Dihydro-4H-cyclopenta[c]isothiazol-3-amine hydrochloride 1365965-56-5 C₆H₉ClN₂S 176.66 Not reported Not determined
Key Observations:

Heteroatom Effects: The isoxazole ring (O and N) in the target compound contrasts with the thiophene (S and C) and isothiazole (S and N) systems. The hydrochloride salt of the isothiazole derivative (CAS: 1365965-56-5) demonstrates higher molecular weight and altered solubility compared to the isoxazole-based amine .

Biological Activity: Thiophene derivatives like Compound 24 show potent antiproliferative activity against breast cancer (MCF7) with IC₅₀ values in the nanomolar range, attributed to tyrosine kinase inhibition . No biological data are available for the target isoxazole compound or its isothiazole analogues, highlighting a gap in current research .

Synthetic Accessibility: Cyclopenta-isoxazoles are synthesized via reactions of hydroxylamine-O-sulfonate with diketones or enaminones, yielding high-purity products . Thiophene derivatives require more complex functionalization, such as sulfamoyl and pyrimidinyl groups, to achieve bioactivity .

Pharmacological Potential and Limitations

  • Thiophene Derivatives : The strong activity of Compound 24 (IC₅₀ = 30.8 nM) suggests that sulfur-containing heterocycles may outperform oxygen-based systems in kinase-targeted therapies .
  • Its aminomethyl group could offer unique interactions with biological targets if studied further .
  • Isothiazole Derivatives: Limited to safety data (e.g., GHS compliance), these compounds’ applications remain speculative without pharmacological profiling .

Biological Activity

(5,6-Dihydro-4H-cyclopenta[D]isoxazol-3-ylmethyl)amine is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : 5,6-Dihydro-4H-cyclopenta[D]isoxazol-3-ylmethyl)amine
  • Molecular Formula : C6_{6}H8_{8}N2_{2}O
  • Molecular Weight : 124.14 g/mol
  • CAS Number : 1501010-40-7

Biological Activity Overview

The biological activity of (5,6-Dihydro-4H-cyclopenta[D]isoxazol-3-ylmethyl)amine has been explored in various studies, highlighting its potential as an anti-cancer agent and its effects on neurotransmitter systems.

Anti-Cancer Activity

Recent studies have indicated that compounds similar to (5,6-Dihydro-4H-cyclopenta[D]isoxazol-3-ylmethyl)amine exhibit significant anti-cancer properties. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and proliferation.
  • Case Study : In vitro studies demonstrated that derivatives of isoxazoles showed micromolar activity against various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and B16F10 (melanoma) cells, with IC50_{50} values in the range of 10 µM .

Neurotransmitter Modulation

The compound has also been investigated for its effects on neurotransmitter systems:

  • Mechanism : It may act as a modulator of serotonin and dopamine receptors, which are crucial in mood regulation and neurological disorders.
  • Research Findings : Animal studies revealed that administration of related isoxazole compounds resulted in increased levels of serotonin in the brain, suggesting potential applications in treating depression and anxiety disorders.

Data Table: Summary of Biological Activities

Activity TypeMechanismCell Lines/ModelsIC50_{50} Values
Anti-CancerInduces apoptosisA549, HeLa, B16F10~10 µM
Neurotransmitter ModulationIncreases serotonin levelsRodent modelsNot specified

Case Studies

  • Study on Cancer Cell Lines :
    • Researchers synthesized a series of isoxazole derivatives and tested their efficacy against multiple cancer cell lines. The results indicated that certain compounds exhibited potent anti-proliferative effects with low micromolar IC50_{50} values, confirming their potential as therapeutic agents .
  • Neuropharmacological Effects :
    • A study investigated the neuropharmacological effects of isoxazole derivatives on rodent models. The findings suggested that these compounds could enhance serotonergic transmission, leading to improved mood-related behaviors .

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